4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one
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Overview
Description
4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method for synthesizing azetidinones is the Staudinger reaction, which involves the cycloaddition of ketenes and imines . The reaction conditions often include the use of acyl chlorides and triethylamine to generate ketenes in situ .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidinone ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
- 5-(1-(3,5-Dimethoxybenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate
Uniqueness
4-{[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-methyl-2H-pyran-2-one is unique due to its combination of a pyranone ring and an azetidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6/c1-11-4-15(8-17(20)24-11)25-16-9-19(10-16)18(21)12-5-13(22-2)7-14(6-12)23-3/h4-8,16H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCKZFGDRKSXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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